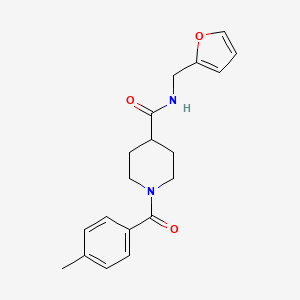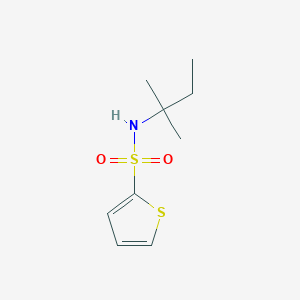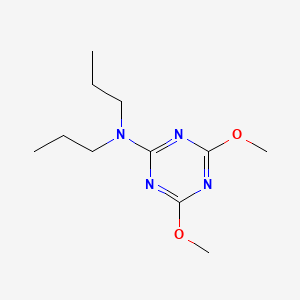
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. It is widely used in the medical field due to its potent analgesic and anti-inflammatory properties. Diclofenac is synthesized by various methods and has multiple scientific research applications.
Wissenschaftliche Forschungsanwendungen
Diclofenac has multiple scientific research applications, including the study of pain and inflammation. It has been used in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Diclofenac has also been used in the treatment of migraine headaches, dysmenorrhea, and postoperative pain. It has been studied for its effects on bone healing, wound healing, and cancer.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has multiple biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the activity of COX enzymes. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and tissue damage. Diclofenac has been shown to have analgesic, anti-inflammatory, and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for lab experiments, including its potent analgesic and anti-inflammatory properties. It has been used in the study of pain and inflammation, and its effects have been well documented. However, diclofenac also has limitations for lab experiments, including its potential toxicity and side effects. It is essential to use diclofenac in controlled settings and to monitor its effects carefully.
Zukünftige Richtungen
There are several future directions for the study of diclofenac. One area of research is the development of new formulations of diclofenac that are more effective and have fewer side effects. Another area of research is the study of diclofenac in the treatment of cancer and other diseases. Diclofenac has been shown to have anticancer properties, and further research is needed to explore its potential in cancer treatment. Additionally, the study of diclofenac in combination with other drugs may lead to new treatments for pain and inflammation.
Synthesemethoden
Diclofenac can be synthesized by various methods, including the reaction of 2,4-dichlorophenylacetonitrile with 4-methylphenylmagnesium bromide, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,4-dichlorobenzene with 4-methylphenylacetic acid in the presence of a catalyst. The synthesis of diclofenac is a complex process and requires specialized skills and equipment.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-7-6-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHBYXSLMYYBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)







![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)

![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)

